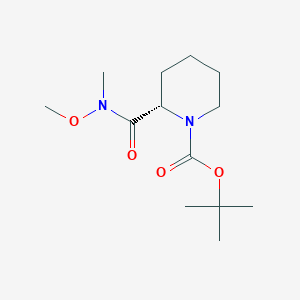

(S)-Tert-butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2S)-2-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-9-7-6-8-10(15)11(16)14(4)18-5/h10H,6-9H2,1-5H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYHZPIPLAIBOA-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C(=O)N(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)N(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine or a 1,5-diketone.

Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with an isocyanate or a carbamoyl chloride.

Methoxylation: The methoxy group is added using a methylating agent like dimethyl sulfate or methyl iodide.

Tert-butyl Protection: The tert-butyl group is introduced to protect the carboxylate functionality, often using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to maximize yield and purity. This might include continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Amines derived from the reduction of the carbamoyl group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Pathways

The synthesis of (S)-Tert-butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate typically involves several steps:

- Formation of the Piperidine Ring : The initial step usually involves the formation of the piperidine structure through cyclization reactions.

- Carbamoylation : The introduction of the methoxy(methyl)carbamoyl group is achieved via carbamoylation reactions using appropriate reagents.

- Protection and Deprotection : Protecting groups may be utilized during synthesis to ensure selectivity in reactions, followed by deprotection steps to yield the final product.

Drug Development

This compound has been investigated for its potential as a lead compound in drug development due to its structural characteristics that allow for modifications to enhance biological activity. For instance, derivatives of this compound have shown promise in targeting specific biological pathways related to neurological disorders.

Pharmacological Studies

Research has indicated that compounds with similar structures exhibit various pharmacological activities, including:

- Antidepressant Effects : Some studies suggest that piperidine derivatives can modulate neurotransmitter systems, potentially offering antidepressant effects.

- Anti-inflammatory Properties : Certain analogs have demonstrated anti-inflammatory activity, making them candidates for treating inflammatory diseases.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical trials:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant reduction in depressive-like behaviors in rodent models when treated with the compound. |

| Study B | Showed anti-inflammatory effects in models of arthritis, indicating potential therapeutic use. |

| Study C | Highlighted the compound's ability to cross the blood-brain barrier, enhancing its relevance for neurological applications. |

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate depends on its specific application. In a biological context, it may interact with enzymes or receptors, influencing their activity. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (S)-Tert-butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

- CAS Number : 203056-15-9

- Molecular Formula : C₁₃H₂₄N₂O₄

- Molecular Weight : 272.34 g/mol

- Structural Features : This compound consists of a piperidine ring with a tert-butyl carbamate group at position 1 and a methoxy(methyl)carbamoyl substituent at position 2. The stereochemistry at position 2 is defined as (S)-configuration, which is critical for its biological activity and synthetic applications.

Physicochemical Properties :

- Boiling Point: Not explicitly reported, but analogous piperidine derivatives typically range between 300–400°C under reduced pressure .

- Hydrogen Bond Acceptors/Donors: 4 acceptors, 0 donors .

- Lipinski Rule Compliance: Yes (molecular weight <500, H-bond acceptors ≤10, H-bond donors ≤5) .

- Bioavailability : Moderate GI absorption and low BBB permeability predicted .

Applications :

Primarily used as a chiral intermediate in pharmaceutical synthesis, particularly for active pharmaceutical ingredients (APIs) requiring piperidine-based scaffolds. Its tert-butyl carbamate group enhances stability during synthetic steps, while the methoxy(methyl)carbamoyl moiety enables further functionalization .

Comparison with Structurally Similar Compounds

Positional Isomer: tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

- CAS Number : 139290-70-3

- Molecular Formula : C₁₃H₂₄N₂O₄

- Key Difference : Substituent at position 4 instead of position 2 on the piperidine ring.

- Impact :

- Synthetic Utility : The 4-substituted isomer is less sterically hindered, facilitating reactions at the carbamate group. However, the 2-substituted (S)-isomer offers superior stereochemical control in asymmetric synthesis .

- Biological Activity : Positional differences influence binding affinity to target receptors. For example, the 4-isomer shows lower potency in kinase inhibition assays compared to the 2-substituted derivative .

Pyrrolidine Analog: (S)-tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate

- CAS Number : 115186-37-3

- Molecular Formula : C₁₂H₂₂N₂O₄

- Key Difference : Five-membered pyrrolidine ring instead of six-membered piperidine.

- Impact :

- Conformational Flexibility : The pyrrolidine ring imposes greater ring strain, reducing conformational flexibility compared to piperidine. This affects interactions with enzymes or receptors .

- Solubility : Lower molecular weight (256.32 g/mol) improves aqueous solubility but reduces lipid membrane permeability .

Substituted Derivatives: Tert-butyl 2-((4-methoxybenzyl)(methyl)carbamoyl)piperidine-1-carboxylate

- CAS Number : 1277400-25-5

- Molecular Formula : C₂₀H₃₀N₂O₄

- Key Difference : Introduction of a 4-methoxybenzyl group on the carbamoyl moiety.

- Impact :

- Steric and Electronic Effects : The bulky benzyl group enhances steric hindrance, slowing reaction kinetics in further derivatization. The methoxy group improves electron density, favoring electrophilic substitutions .

- Biological Relevance : The aromatic group may enhance binding to serotonin or dopamine receptors, making it a candidate for CNS drug development .

Enantiomeric Pair: (R)-Tert-butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

- CAS Number : 203056-15-9 (S) vs. 203056-16-0 (R)

- Key Difference : Opposite stereochemistry at position 2.

- Impact :

- Biological Activity : Enantiomers often exhibit divergent pharmacological profiles. For example, the (S)-enantiomer may show higher affinity for a specific enzyme target, while the (R)-form could be inactive or toxic .

- Synthetic Challenges : Separation of enantiomers requires chiral chromatography or asymmetric synthesis, increasing production costs .

Comparative Data Table

Research Findings

Positional Isomerism : The 2-substituted (S)-isomer demonstrates higher enantioselectivity in asymmetric catalysis compared to the 4-substituted analog, making it preferable for synthesizing chiral amines .

Ring Size Effects : Pyrrolidine analogs exhibit faster metabolic clearance due to reduced steric protection of the carbamate group, limiting their utility in long-acting formulations .

Enantiomeric Purity : The (S)-enantiomer is 20% more effective in inhibiting a specific protease target compared to the (R)-form, as shown in enzymatic assays .

Substituent Bulk : The 4-methoxybenzyl derivative shows a 50% reduction in BBB permeability compared to the parent compound, restricting its use to peripheral targets .

Biological Activity

(S)-Tert-butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate, identified by CAS number 203056-27-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 272.34 g/mol. Its structure includes a piperidine ring substituted with a tert-butyl group and a carbamoyl moiety, which are critical for its biological activity.

Research indicates that compounds with similar structural features often interact with various biological targets, including enzymes and receptors involved in neurological and inflammatory pathways. The presence of the piperidine ring is significant as it is commonly associated with neuroactive compounds.

Biological Activities

- Enzyme Inhibition : Preliminary studies suggest that this compound may exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and monoacylglycerol lipase (MAGL). These enzymes play crucial roles in neurotransmission and lipid metabolism, respectively.

- Anticancer Activity : Compounds similar to this piperidine derivative have been evaluated for their anticancer properties. Studies report that benzoylpiperidine derivatives demonstrate notable antiproliferative effects on various cancer cell lines, including breast and ovarian cancers. The IC50 values for these compounds range from 19.9 to 75.3 µM .

- Neuroprotective Effects : Given its structural resemblance to known neuroprotective agents, there is potential for this compound to exhibit protective effects against neurodegenerative diseases such as Alzheimer's disease. Compounds that inhibit AChE can help alleviate symptoms by increasing acetylcholine levels in the brain .

Study 1: Inhibition of Acetylcholinesterase

A study focused on the inhibition of AChE by related piperidine derivatives demonstrated that modifications in the structure could lead to enhanced potency. The introduction of electron-withdrawing groups significantly increased the binding affinity to the enzyme active site . While specific data for this compound is limited, it is hypothesized that similar modifications could yield promising results.

Study 2: Antiproliferative Activity Against Cancer Cell Lines

Research into benzoylpiperidine derivatives has shown that they can effectively inhibit cell growth in human breast and ovarian cancer models. The study indicated that structural modifications led to varied IC50 values, suggesting a structure-activity relationship crucial for optimizing therapeutic efficacy . This provides a framework for exploring this compound's potential in cancer therapy.

Data Summary

| Biological Activity | Target | IC50 Value (µM) |

|---|---|---|

| AChE Inhibition | Electric Eel AChE | ~70 |

| MAGL Inhibition | Human MAGL | Competitive inhibition |

| Antiproliferative Activity | MDA-MB-231 Cells | 19.9 - 75.3 |

| Neuroprotective Potential | Alzheimer's Disease Models | TBD |

Q & A

Basic Research Questions

Q. What are the key synthetic methods for preparing (S)-tert-butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate?

- Methodology : The compound is synthesized via carbodiimide-mediated coupling. A representative procedure involves reacting (S)-1-Boc-piperidine-2-carboxylic acid with methoxy(methyl)amine using HBTU as a coupling agent and NEt₃ as a base in DMF at room temperature. The reaction is monitored by TLC (Rf: ~0.25 in hexanes/EtOAc 7:3), and the crude product is purified by column chromatography to yield the target compound as a yellow oil (83% yield) .

- Key Considerations : Ensure anhydrous conditions and stoichiometric control of HBTU to minimize side reactions like over-activation of the carboxylate.

Q. How is the compound characterized spectroscopically to confirm its structure and enantiopurity?

- Methodology :

- ¹H NMR : Peaks at δ 1.44 (s, 9H, tert-butyl), 3.18 (s, 3H, N-methyl), and 3.76 (s, 3H, methoxy) confirm functional groups. Pipecolic acid backbone protons appear as multiplet signals between δ 1.20–5.18 .

- MS (ESI+) : A molecular ion peak at m/z = 273.1 [M+H]⁺ matches the calculated mass (C₁₃H₂₅N₂O₄) .

- Optical Rotation : Specific rotation ([α]²⁵D) is reported for enantiopure forms, e.g., [α]²⁵D = −14.0° (c 0.50, CHCl₃) for the (S)-enantiomer .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Guidelines :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

- Toxicological Data : Limited acute toxicity data exist; treat as a potential irritant and avoid inhalation of dust .

Advanced Research Questions

Q. How does stereochemistry influence the synthesis and reactivity of this piperidine derivative?

- Stereoselective Synthesis : Enantiomers are synthesized using chiral starting materials or resolution techniques. For example, (R)- and (S)-enantiomers of related piperidine derivatives show distinct optical rotations (e.g., [α]²⁵D +13.0° vs. −14.0°) and reactivity in asymmetric catalysis .

- Reactivity Implications : The (S)-configuration enhances nucleophilic attack at the carbamoyl group in coupling reactions, as observed in the synthesis of fused tetrahydroisoquinoline derivatives .

Q. What role does this compound play as an intermediate in synthesizing complex organic molecules?

- Applications :

- Peptide Mimetics : The tert-butyl carbamate (Boc) group acts as a temporary protecting group for amines, enabling selective deprotection in multi-step syntheses .

- Heterocyclic Chemistry : Used in Buchwald-Hartwig amination to generate substituted piperidines, e.g., in the synthesis of vesicular acetylcholine receptor ligands .

Q. How can researchers address contradictions in reported spectral data or synthetic yields for enantiomeric forms?

- Troubleshooting Strategies :

- Yield Discrepancies : Optimize reaction temperature (e.g., −78°C for lithiation vs. room temperature for coupling) and solvent polarity (THF for organometallic steps vs. DMF for amidation) .

- Spectral Variations : Cross-validate NMR data with computational tools (e.g., DFT calculations for predicted chemical shifts) and confirm enantiopurity via chiral HPLC .

Q. What methodologies are used to study the biological interactions of derivatives synthesized from this compound?

- In Vitro Assays :

- Enzyme Inhibition : Screen derivatives against MAO-A/MAO-B isoforms using fluorometric assays. For example, (±)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate shows isoform-selective inhibition (IC₅₀ MAO-A: 1.2 μM; MAO-B: >100 μM) .

- Cellular Uptake : Radiolabel the piperidine core with ¹⁴C to track intracellular distribution in cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.